molecular formula C9H12N2 B161944 5,6,7,8-Tetrahydroquinolin-7-amine CAS No. 133091-81-3

5,6,7,8-Tetrahydroquinolin-7-amine

Cat. No.: B161944
CAS No.: 133091-81-3
M. Wt: 148.2 g/mol
InChI Key: WRFZQXPAFCXTTC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-7-amine is a heterocyclic amine with the molecular formula C9H12N2. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure consists of a quinoline ring system that is partially saturated, making it a versatile scaffold in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinolin-7-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. Another approach involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form fully saturated amines using strong reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of various functional groups. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizers.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated amines.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydroquinolin-7-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. For example, it has been shown to induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production in certain cancer cells .

Comparison with Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
  • 8-Amino-5,6,7,8-tetrahydroquinoline
  • N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines

Comparison: 5,6,7,8-Tetrahydroquinolin-7-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for targeted drug design and development .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-2,5,8H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFZQXPAFCXTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564536
Record name 5,6,7,8-Tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133091-81-3
Record name 5,6,7,8-Tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared from ammonium acetate (1 54 g, 20 mmol) and 5,6-dihydroquinoline (2.31 g, 10 mmol) using the method described in Example 36 and ethyl acetate instead of ether as the extracting solvent.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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